(2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL
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Overview
Description
(2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of bromine and trifluoromethyl groups on the aromatic ring, along with an amino alcohol moiety, makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Amino Alcohol Formation: The amino alcohol moiety can be synthesized through the reduction of a corresponding nitro compound or by direct amination of an epoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. Catalysts and reagents are chosen to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino alcohol group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro precursor can be reduced to form the amino alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Catalysis: Employed in catalytic reactions involving C-F bond activation.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent due to its bioactive functional groups.
Industry
Material Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino alcohol moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
(2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL is unique due to its chiral center and the combination of bromine and trifluoromethyl groups, which provide distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H9BrF3NO |
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Molecular Weight |
284.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChI Key |
QLKALAKJZYWCAZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@@H](CO)N)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CO)N)Br |
Origin of Product |
United States |
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